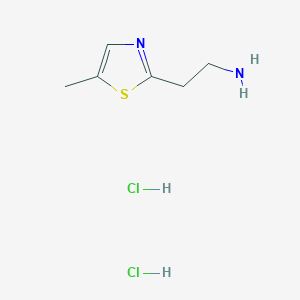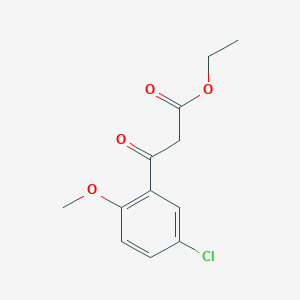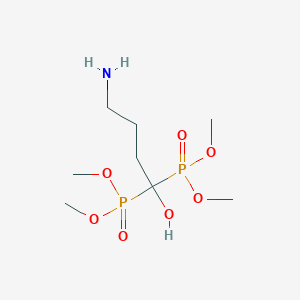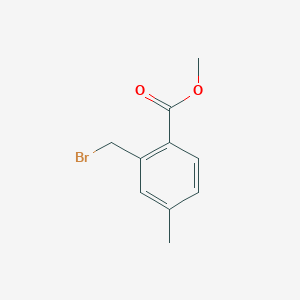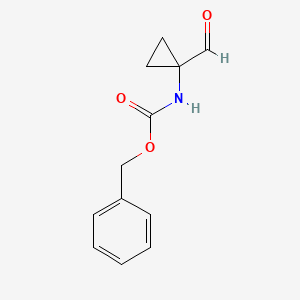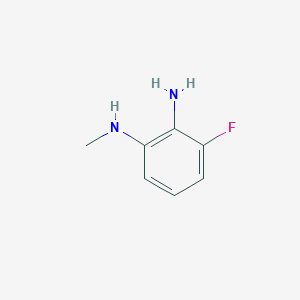
Dihydrochlorure de N-(3-aminocyclobutyl)-6-méthylpyridine-2-carboxamide
Vue d'ensemble
Description
N-(3-aminocyclobutyl)-6-methylpyridine-2-carboxamide dihydrochloride is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a cyclobutyl ring, a pyridine ring, and an amide group, making it a versatile molecule for various chemical reactions and applications.
Applications De Recherche Scientifique
N-(3-aminocyclobutyl)-6-methylpyridine-2-carboxamide dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in industrial chemical processes.
Mécanisme D'action
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Analyse Biochimique
Biochemical Properties
N-(3-aminocyclobutyl)-6-methylpyridine-2-carboxamide dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind to efflux pumps such as AcrA and AcrB in E. coli, which are involved in antimicrobial resistance . The nature of these interactions includes binding to the periplasmic adapter protein AcrA and the efflux pump AcrB, which can enhance the efficacy of antibiotics by preventing the efflux of these drugs from bacterial cells .
Cellular Effects
N-(3-aminocyclobutyl)-6-methylpyridine-2-carboxamide dihydrochloride influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the balance between excitation and inhibition in neurons by acting as a neuromediator . This compound can modulate neurotransmission, thereby affecting cellular energy metabolism and gene expression related to neuronal functions .
Molecular Mechanism
The molecular mechanism of N-(3-aminocyclobutyl)-6-methylpyridine-2-carboxamide dihydrochloride involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been identified to form colloidal aggregates that bind to efflux pumps, thereby inhibiting their function . This inhibition can lead to an increase in the intracellular concentration of antibiotics, enhancing their antimicrobial activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(3-aminocyclobutyl)-6-methylpyridine-2-carboxamide dihydrochloride can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under various conditions, but its efficacy may decrease over extended periods due to potential degradation . Long-term exposure to this compound in in vitro or in vivo studies has shown consistent effects on cellular functions .
Dosage Effects in Animal Models
The effects of N-(3-aminocyclobutyl)-6-methylpyridine-2-carboxamide dihydrochloride vary with different dosages in animal models. At lower doses, it has been observed to enhance cellular functions without causing significant adverse effects . At higher doses, it may exhibit toxic effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been noted, where the compound’s efficacy plateaus or decreases beyond a certain dosage .
Metabolic Pathways
N-(3-aminocyclobutyl)-6-methylpyridine-2-carboxamide dihydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in amino acid and lipid metabolism . This compound can influence metabolic flux and metabolite levels, thereby affecting overall cellular metabolism . The shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids, is one of the pathways influenced by this compound .
Transport and Distribution
The transport and distribution of N-(3-aminocyclobutyl)-6-methylpyridine-2-carboxamide dihydrochloride within cells and tissues involve interactions with transporters and binding proteins. It has been shown to bind to efflux pumps, which play a role in its distribution within bacterial cells . This binding can affect the localization and accumulation of the compound, influencing its overall efficacy .
Subcellular Localization
N-(3-aminocyclobutyl)-6-methylpyridine-2-carboxamide dihydrochloride exhibits specific subcellular localization patterns. It is directed to particular compartments or organelles within the cell, which can affect its activity and function . Targeting signals and post-translational modifications play a role in directing this compound to its specific subcellular locations . This localization is crucial for its interaction with target biomolecules and subsequent biochemical effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-aminocyclobutyl)-6-methylpyridine-2-carboxamide dihydrochloride typically involves multiple steps, starting with the preparation of the cyclobutyl and pyridine intermediatesThe final step involves the formation of the amide bond and the conversion to the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and minimize impurities.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-aminocyclobutyl)-6-methylpyridine-2-carboxamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized amides, while substitution reactions can introduce various functional groups onto the pyridine or cyclobutyl rings.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other aminocyclobutyl derivatives and pyridine carboxamides, such as:
- 4-(3-aminocyclobutyl)pyrimidin-2-amines
- N-(2-aminocyclobutyl)pyridine-2-carboxamide
Uniqueness
N-(3-aminocyclobutyl)-6-methylpyridine-2-carboxamide dihydrochloride is unique due to its specific combination of a cyclobutyl ring, a methyl-substituted pyridine ring, and an amide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propriétés
IUPAC Name |
N-(3-aminocyclobutyl)-6-methylpyridine-2-carboxamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O.2ClH/c1-7-3-2-4-10(13-7)11(15)14-9-5-8(12)6-9;;/h2-4,8-9H,5-6,12H2,1H3,(H,14,15);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVKXUBHRCQVWPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)NC2CC(C2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methanol](/img/structure/B1442880.png)
![1-[5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-yl]-6-azaspiro[2.5]octane](/img/structure/B1442883.png)
![3-[(4-Fluorophenyl)methyl]-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride](/img/structure/B1442884.png)


